Acetobromocellobiose
Description
Significance of α-D-Cellobiosyl Bromide Heptaacetate as a Disaccharide Glycosyl Donor in Modern Glycochemistry
alpha-D-Cellobiosyl bromide heptaacetate holds a significant position in modern glycochemistry as a key disaccharide glycosyl donor. Unlike monosaccharide donors that build carbohydrate chains one sugar unit at a time, this compound allows for the direct introduction of a complete cellobiose (B7769950) unit. Cellobiose, a disaccharide composed of two β(1→4) linked glucose units, is the fundamental repeating unit of cellulose. The ability to transfer this disaccharide in a single step is highly advantageous for the efficient synthesis of cellulose-related oligosaccharides, glycoconjugates, and other complex molecular architectures containing the cellobiose motif.
The compound is an "activated" disaccharide, meaning it is primed for glycosylation reactions. nih.gov The bromine atom at the anomeric center serves as an excellent leaving group, and the seven acetate (B1210297) groups protect the hydroxyl functionalities of the sugar rings. These acetate groups not only prevent unwanted side reactions but also influence the stereochemical outcome of the glycosylation, typically favoring the formation of β-glycosidic linkages through neighboring group participation. Its utility is demonstrated in the synthesis of various pharmaceutical intermediates and complex glycans. cymitquimica.com The development of optimized, large-scale commercial processes for its synthesis underscores its importance and demand in the field. nih.gov
Historical Development and Evolution of Glycosylation Strategies Utilizing Cellobiosyl Bromides
The use of glycosyl bromides as donors is rooted in the pioneering work of Wilhelm Koenigs and Eduard Knorr in 1901. nih.gov Their method, now famously known as the Koenigs-Knorr glycosylation, originally utilized silver salts (such as silver carbonate or silver oxide) to promote the reaction between an acetyl-protected glycosyl bromide and an alcohol. nih.gov This discovery was a landmark in carbohydrate chemistry, offering a more controllable and predictable method than the earlier Fischer glycosylation. nih.gov
Early strategies involving cellobiosyl bromides were direct applications of this Koenigs-Knorr methodology. However, the high cost and light sensitivity of silver salts, along with the sometimes-harsh reaction conditions, prompted chemists to seek more efficient and economical alternatives. A notable advancement came from Zemplén and co-workers, who demonstrated that mercuric acetate could be used for the efficient activation of cellobiosyl bromide, moving away from the traditional silver salt promoters. nih.gov
Over the decades, the field has seen a significant evolution, with the introduction of a vast array of promoters and reaction conditions to activate glycosyl bromides. nih.gov Modern methods have focused on improving stereoselectivity, reaction yields, and functional group tolerance. Innovations include the use of soluble silver salts like silver triflate, phase-transfer catalysis, and Lewis acid-promoted glycosylations. More recently, catalytic methods, including those using visible light-mediated copper catalysis, have been developed for the activation of glycosyl bromides, representing the cutting edge of glycosylation chemistry. nih.gov Throughout this evolution, cellobiosyl bromide derivatives have remained valuable tools for chemists, adapting to new activation methods to enable the synthesis of increasingly complex carbohydrate structures.
Compound Properties
Below is a table summarizing the key physical and chemical properties of alpha-D-Cellobiosyl bromide heptaacetate.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4,5-Triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yloxy]-3-acetoxy-6-(acetoxymethyl)-2-bromotetrahydro-2H-pyran-4-yl acetate synthose.com |
| Synonyms | Acetobromo-α-D-cellobiose, Hepta-O-acetyl-α-D-cellobiosyl bromide cymitquimica.comsynthose.com |
| Molecular Formula | C₂₆H₃₅BrO₁₇ cymitquimica.com |
| Molecular Weight | 699.45 g/mol cymitquimica.com |
| Appearance | White Crystalline Solid to Pale Yellow Solid cymitquimica.comsynthose.com |
| Melting Point | 185-188 °C synthose.com |
| CAS Number | 14227-66-8 synthose.com |
| Solubility | Soluble in DMSO, DMF, Dichloromethane (B109758) (DCM), Ethyl Acetate (EtOAc), Chloroform (CHCl₃) synthose.com |
| Storage | Store at 0 to 8 °C, stabilized with 1% Calcium Carbonate synthose.com |
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHLQWXGDPOME-VRECAULFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931397 | |
| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14227-66-8 | |
| Record name | Cellobiosyl bromide heptaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for α D Cellobiosyl Bromide Heptaacetate
Classical Bromination of Peracetylated Cellobiose (B7769950)
The traditional approach to synthesizing α-D-Cellobiosyl bromide heptaacetate involves the bromination of its peracetylated precursor, α-D-cellobiose octaacetate. This method is widely utilized due to its efficiency and high yields.
Reaction of α-D-Cellobiose Octaacetate with Hydrogen Bromide in Acidic Media
A well-established and commercially viable method for producing α-D-Cellobiosyl bromide heptaacetate is the reaction of α-D-cellobiose octaacetate with hydrogen bromide (HBr) in an acidic environment. nih.gov This reaction is typically carried out in glacial acetic acid. nih.gov The process involves treating α-D-cellobiose octaacetate with a solution of HBr in glacial acetic acid, which leads to the substitution of the anomeric acetyl group with a bromine atom. nih.govresearchgate.net
This method is known for its high yield and the excellent quality of the resulting product. nih.gov For large-scale synthesis, process variables such as reaction time, temperature, and HBr stoichiometry are carefully optimized to ensure efficiency and purity. nih.gov The product is often isolated through crystallization.
Alternative Brominating Reagents: Titanium Tetrabromide Approaches
An alternative to the use of HBr in acetic acid is the application of titanium tetrabromide (TiBr₄) as the brominating agent. cdnsciencepub.com Titanium tetrabromide is a powerful Lewis acid that can effectively catalyze the conversion of peracetylated sugars to their corresponding glycosyl bromides. cdnsciencepub.comwikipedia.org This method is particularly useful for preparing glycosyl bromides from peracetylated oligosaccharides. cdnsciencepub.com
The reaction is typically performed by treating the peracetylated sugar with TiBr₄ in a suitable solvent, such as dichloromethane (B109758), often in the presence of a small amount of ethyl acetate (B1210297). cdnsciencepub.com This approach has been successfully used to transform octaacetylchitobiose into heptaacetylchitobiosyl bromide, demonstrating its applicability to disaccharides. cdnsciencepub.com
Direct Transformation Techniques for Glycosyl Bromide Generation
More recent synthetic strategies focus on the direct conversion of various glycosidic precursors to glycosyl bromides, offering alternative pathways that can be advantageous in specific contexts.
Utility of Trimethylsilyl (B98337) Bromide and Zinc Bromide in O-Glycoside Conversion
A notable direct transformation technique involves the use of a combination of trimethylsilyl bromide (TMSBr) and zinc bromide (ZnBr₂). lookchem.comamanote.com This reagent system has been shown to effectively convert O-glycosides directly into glycosyl bromides. lookchem.comamanote.com The reaction is typically carried out in dichloromethane and provides a novel route to these valuable intermediates. lookchem.com This method has been successfully applied to a variety of glycosides, demonstrating its potential as a versatile tool in carbohydrate chemistry. lookchem.com The combination of TMSBr and a Lewis acid like zinc bromide can also facilitate the anomerization of glycosides. nih.gov
Process Optimization and Scale-Up Considerations
The successful synthesis of α-D-Cellobiosyl bromide heptaacetate, especially on a commercial scale, requires careful optimization of reaction conditions to maximize yield and purity while ensuring a safe and efficient process.
Influence of Reaction Solvents on Yield and Purity
The choice of reaction solvent significantly impacts the outcome of the synthesis of α-D-Cellobiosyl bromide heptaacetate. nih.gov In the classical HBr/acetic acid method, the use of glacial acetic acid alone or in combination with methylene (B1212753) chloride has been shown to afford the product in high yield and excellent quality. nih.gov For the titanium tetrabromide approach, dichloromethane is a commonly used solvent, sometimes with the addition of ethyl acetate. cdnsciencepub.com The solvent not only affects the solubility of the reactants but can also influence the reaction rate and the stability of the product. Optimization of the solvent system is a critical step in developing a robust and scalable manufacturing process. nih.gov
| Synthetic Method | Key Reagents | Typical Solvents | Advantages |
| Classical Bromination | Hydrogen Bromide (HBr) | Glacial Acetic Acid, Methylene Chloride | High yield, excellent product quality, commercially viable. nih.gov |
| Alternative Bromination | Titanium Tetrabromide (TiBr₄) | Dichloromethane, Ethyl Acetate | Effective for peracetylated oligosaccharides. cdnsciencepub.com |
| Direct O-Glycoside Conversion | Trimethylsilyl Bromide (TMSBr), Zinc Bromide (ZnBr₂) | Dichloromethane | Direct conversion from O-glycosides. lookchem.comamanote.com |
Stoichiometric Control and Reaction Time Profiles
The synthesis of α-D-cellobiosyl bromide heptaacetate is achieved through the reaction of α-D-cellobiose octaacetate with hydrogen bromide (HBr). nih.gov This reaction is typically conducted in glacial acetic acid or a combination of glacial acetic acid and methylene chloride. nih.gov The careful control of the stoichiometry of HBr is a critical process variable that has been optimized for large-scale synthesis. nih.gov
The progress of the reaction is monitored over time to establish a reaction time profile. This allows for the determination of the optimal reaction duration to maximize the yield of the desired product while minimizing the formation of impurities. The optimization of reaction time is a key factor in the successful commercial manufacturing of α-D-cellobiosyl bromide heptaacetate. nih.gov
Table 1: Key Reaction Parameters for the Synthesis of α-D-Cellobiosyl Bromide Heptaacetate
| Parameter | Description | Optimized for Large-Scale Synthesis |
| Starting Material | α-D-Cellobiose octaacetate | Yes |
| Reagent | Hydrogen Bromide (HBr) | Yes |
| Solvent | Glacial Acetic Acid or Glacial Acetic Acid/Methylene Chloride | Yes |
| HBr Stoichiometry | The molar ratio of HBr to α-D-cellobiose octaacetate is carefully controlled. | Yes |
| Reaction Time | The duration of the reaction is monitored and optimized. | Yes |
| Reaction Temperature | The temperature of the reaction mixture is a controlled variable. | Yes |
Isolation and Purification Strategies for High-Quality Product
Following the completion of the reaction, a series of isolation and purification steps are employed to obtain high-quality α-D-cellobiosyl bromide heptaacetate. These methods have been optimized to ensure the removal of unreacted starting materials, byproducts, and residual reagents. nih.gov
The initial isolation of the crude product is a critical step. Following the reaction, the product is typically precipitated from the reaction mixture. Various isolation methods are considered and optimized for efficiency and scalability. nih.gov
Subsequent purification is essential to achieve the desired level of purity. Common techniques employed in the purification of α-D-cellobiosyl bromide heptaacetate include:
Filtration: This is used to separate the solid product from the liquid reaction mixture or crystallization solvent. nih.gov
Washing: The isolated solid is washed with appropriate solvents to remove impurities.
Crystallization: This is a powerful technique for purifying the final product, where the compound is dissolved in a suitable solvent and allowed to form crystals, leaving impurities behind in the solution.
The quality of the final product is assessed using analytical techniques such as High-Pressure Liquid Chromatography (HPLC) and Magnetic Resonance Spectroscopy (MRS) to confirm its identity and purity. nih.gov The successful implementation of these optimized isolation and purification strategies is a key factor in producing α-D-cellobiosyl bromide heptaacetate that meets the stringent quality standards required for its intended applications. nih.gov
Mechanistic Studies of Glycosylation Reactions Promoted by α D Cellobiosyl Bromide Heptaacetate
Anomeric Effect and Reactivity of Glycosyl Bromides
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. scripps.eduwikipedia.org This stereoelectronic phenomenon significantly influences the reactivity and conformational preferences of glycosyl donors like α-D-cellobiosyl bromide heptaacetate. scripps.eduwikipedia.org The α-anomer, with its axial bromide, is generally more stable and less reactive than the corresponding β-anomer. This difference in reactivity is attributed to the delocalization of a lone pair of electrons from the ring oxygen into the antibonding σ* orbital of the C-Br bond, which is more effective in the axial orientation. wikipedia.org This interaction weakens the anomeric C-Br bond, making it more susceptible to cleavage during glycosylation.
The reactivity of glycosyl bromides is also influenced by the nature of the protecting groups on the sugar backbone. Electron-withdrawing groups, such as the acetate (B1210297) groups in heptaacetate, decrease the electron density at the anomeric center, making it more electrophilic and thus more reactive towards nucleophilic attack. nih.gov However, these groups also destabilize the developing positive charge in the transition state of S_N_1-type reactions.
Investigation of Glycosidic Bond Formation Mechanisms
Glycosylation reactions can proceed through a continuum of mechanisms, ranging from a dissociative S_N_1-type pathway to an associative S_N_2-type pathway. researchgate.netnih.gov The operative mechanism is influenced by several factors, including the reactivity of the glycosyl donor and acceptor, the nature of the promoter, and the solvent.
S_N_1-Type Mechanisms and Oxocarbenium Ion Intermediates
In the S_N_1 pathway, the glycosylation proceeds through a discrete, transient glycosyl cation intermediate known as an oxocarbenium ion. researchgate.netresearchgate.net The formation of this planar, sp²-hybridized species involves the departure of the bromide leaving group, often assisted by a promoter. researchgate.netresearchgate.net The stereochemical outcome of the reaction is then determined by the facial selectivity of the nucleophilic attack on this intermediate.
The conformation of the oxocarbenium ion plays a crucial role in determining the stereoselectivity of the glycosylation. nih.gov Computational studies have shown that these ions can exist in various conformations, with the relative energies of these conformers influencing the preferred trajectory of the incoming nucleophile. nih.gov The presence of protecting groups and their spatial arrangement can significantly impact the conformational equilibrium of the oxocarbenium ion and, consequently, the α/β ratio of the glycosidic product. nih.gov
S_N_2-Type Mechanisms and Stereochemical Inversion
In an S_N_2-type mechanism, the nucleophilic attack of the glycosyl acceptor occurs concurrently with the departure of the bromide leaving group. This concerted process leads to an inversion of configuration at the anomeric center. Therefore, starting with an α-glycosyl bromide like α-D-cellobiosyl bromide heptaacetate, an S_N_2 mechanism would predominantly yield the β-glycoside.
The likelihood of an S_N_2 pathway increases with the use of more powerful nucleophiles and less reactive glycosyl donors. The solvent can also play a significant role, with non-polar solvents often favoring S_N_2-like character by discouraging the formation of charge-separated intermediates.
Role of Promoters and Catalysts in Anomeric Control
The choice of promoter or catalyst is critical in directing the stereochemical outcome of glycosylation reactions. These reagents activate the glycosyl donor by coordinating to the leaving group, thereby facilitating its departure and influencing the nature of the reactive intermediate.
Silver Salt Mediated Glycosylations: Silver Carbonate, Silver Fluoride (B91410), and Silver Triflate
Silver salts are widely used promoters in Koenigs-Knorr glycosylations. nih.gov Their effectiveness stems from the high affinity of silver ions for halogens, which promotes the formation of a silver bromide precipitate and the generation of the reactive glycosylating species.
Silver Carbonate (Ag₂CO₃): Often used in stoichiometric amounts, silver carbonate acts as both a promoter and an acid scavenger. nih.gov Glycosylations promoted by insoluble silver salts like silver carbonate can be slow. nih.gov
Silver Fluoride (AgF): The role of silver fluoride as a promoter has been explored, often in combination with other reagents to enhance its efficacy.
Silver Triflate (AgOTf): This soluble silver salt is a powerful promoter due to the non-coordinating nature of the triflate anion. nih.govnih.gov It strongly activates the glycosyl bromide, often leading to reactions that proceed through a more S_N_1-like mechanism. researchgate.net The use of silver triflate can lead to higher yields and faster reaction times compared to insoluble silver salts. researchgate.netnih.gov It has been shown to be an effective catalyst for glycosylation reactions with various glycosyl donors. nih.govcapes.gov.br
| Promoter | Typical Conditions | Mechanistic Implications |
| Silver Carbonate | Stoichiometric amounts, often heterogeneous | Can favor S_N_2-like pathways due to slower activation. |
| Silver Fluoride | Used as a promoter, sometimes with co-reagents | Can participate in halide exchange and influence reactivity. |
| Silver Triflate | Catalytic or stoichiometric amounts, homogeneous | Promotes S_N_1-like mechanisms via strong activation. |
Mercury Salt Catalysis: Mercuric Cyanide and Mercuric Acetate
Historically, mercury salts were among the first catalysts used in glycosylation reactions. While their use has diminished due to toxicity concerns, they remain relevant in specific applications and for mechanistic understanding.
Mercuric Cyanide (Hg(CN)₂): This salt can promote glycosylation, often leading to a mixture of anomers. Mechanistic studies have pointed towards the involvement of both S_N_1 and S_N_2 pathways.
Mercuric Acetate (Hg(OAc)₂): Zemplén and co-workers demonstrated that mercuric acetate could efficiently activate cellobiosyl bromide. nih.gov The reaction outcome, in terms of the α/β-glycoside ratio, was found to be dependent on the nature and concentration of the alcohol acceptor. nih.gov
| Catalyst | Key Findings |
| Mercuric Cyanide | Promotes glycosylation, with stereoselectivity depending on conditions. |
| Mercuric Acetate | Efficiently activates cellobiosyl bromide; anomeric ratio is influenced by the acceptor. nih.gov |
Lewis Acid Catalysis and Solvent Effects on Stereoselectivity
The glycosylation reaction of α-D-cellobiosyl bromide heptaacetate is significantly influenced by the choice of both the Lewis acid promoter and the reaction solvent. These factors work in concert to modulate the reactivity of the glycosyl donor and the stereochemical course of the reaction, primarily the ratio of α- to β-anomers of the resulting glycoside.
Lewis acids are frequently employed to activate the glycosyl bromide, facilitating the departure of the bromide leaving group and the formation of a reactive oxocarbenium ion intermediate. researchgate.net The nature of the Lewis acid can impact the reaction rate and, in some cases, the stereoselectivity. For instance, common Lewis acids such as silver triflate (AgOTf), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·Et₂O) are used to promote these reactions. researchgate.net While the primary role of the Lewis acid is activation, its coordination with the solvent and the glycosyl donor can create a specific chiral environment around the anomeric center, influencing the trajectory of the incoming nucleophile (the glycosyl acceptor).
The solvent's role extends beyond merely dissolving the reactants. It can actively participate in the reaction mechanism, significantly dictating the stereochemical outcome. mdpi.com Solvents are known to affect the stability of the charged intermediates formed during the glycosylation process. In the case of α-D-cellobiosyl bromide heptaacetate, the acetyl protecting group at the C-2 position can participate in a neighboring group mechanism. This participation leads to the formation of a dioxolenium ion intermediate, which sterically hinders the α-face of the anomeric carbon, thereby favoring the attack of the glycosyl acceptor from the β-face to yield the 1,2-trans-glycoside (β-anomer). mdpi.com
The polarity and coordinating ability of the solvent can influence the lifetime and nature of the oxocarbenium ion and the dioxolenium ion intermediates. Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) are often used. However, the use of ethereal solvents can sometimes favor the formation of α-glycosides. Nitrile solvents, on the other hand, can sometimes promote the formation of β-linkages. mdpi.com
The interplay between the Lewis acid and the solvent is a critical determinant of stereoselectivity. The combination of a specific Lewis acid and solvent can lead to different α/β ratios for the glycosylated product. Detailed mechanistic studies often involve systematically varying these parameters to optimize the formation of the desired anomer.
Table 1: Illustrative Influence of Lewis Acid and Solvent on the Glycosylation of a Generic Peracetylated Glycosyl Bromide
| Lewis Acid | Solvent | Predominant Anomer | General Observation |
| Silver(I) oxide | Dichloromethane | β | Promotes formation of 1,2-trans products. nih.gov |
| Mercury(II) salt | Toluene (B28343) | Mixture (α/β) | Can lead to anomeric mixtures, with the ratio depending on conditions. nih.gov |
| Silver triflate | Diethyl ether | α (often) | Ethereal solvents can sometimes favor α-anomer formation. mdpi.com |
| Boron trifluoride etherate | Acetonitrile (B52724) | β | Nitrile solvents can favor β-anomer formation. mdpi.com |
Note: This table provides a generalized illustration based on principles of glycosylation chemistry. Specific outcomes for α-D-cellobiosyl bromide heptaacetate would require dedicated experimental data.
Influence of Protecting Groups on Reaction Outcomes
The heptaacetate protecting groups on the α-D-cellobiosyl bromide donor are not merely passive spectators in the glycosylation reaction; they exert a profound influence on both the reactivity of the donor and the stereochemical outcome of the reaction. mdpi.comnih.gov The acetyl groups, particularly the one at the C-2 position, play a crucial role in directing the stereoselectivity.
As mentioned previously, the C-2 acetyl group can participate in a neighboring group mechanism. Following the activation of the anomeric bromide by a Lewis acid, the carbonyl oxygen of the C-2 acetyl group can attack the anomeric carbon, forming a cyclic acyloxonium ion (dioxolenium ion). mdpi.com This intermediate effectively blocks the α-face of the sugar ring. Consequently, the glycosyl acceptor can only approach from the less hindered β-face, leading to the formation of the β-glycosidic linkage with high stereoselectivity. This is a classic example of a 1,2-trans-directing effect. acs.org
Table 2: Effect of C-2 Protecting Group on Glycosylation Stereoselectivity
| C-2 Protecting Group | Directing Effect | Typical Product Anomer | Mechanistic Feature |
| Acetyl (Ac) or Benzoyl (Bz) | 1,2-trans | β (for gluco- and galacto-pyranosides) | Neighboring group participation via a dioxolenium ion. mdpi.com |
| Benzyl (Bn) or other non-participating groups | 1,2-cis (often) | α (often) | No neighboring group participation; outcome influenced by other factors like the anomeric effect and solvent. |
Note: This table illustrates the general principle of protecting group influence in glycosylation.
Synthetic Applications of α D Cellobiosyl Bromide Heptaacetate in Target Molecule Construction
Synthesis of Steroidal Glycosides and Glycosteroids
The conjugation of carbohydrate moieties to steroidal aglycons can significantly alter their biological properties, including solubility, bioavailability, and pharmacological activity. α-D-Cellobiosyl bromide heptaacetate has proven to be an effective donor for the synthesis of these important molecules.
Research has demonstrated the successful glycosylation of various steroidal sapogenins using α-D-cellobiosyl bromide heptaacetate. In a notable process, aglycons such as tigogenin, hecogenin, and diosgenin are reacted with the cellobiosyl bromide donor to form the corresponding β-O-cellobioside heptaalkanoates researchgate.net. This method provides a direct route to introducing the disaccharide unit onto the steroidal framework.
The reaction is typically promoted by the presence of specific catalysts. For instance, the process for preparing tigogenyl β-O-cellobioside heptaalkanoate involves the reaction of α-cellobiosyl bromide heptaalkanoate and β-tigogenin in the presence of zinc fluoride (B91410) or zinc cyanide researchgate.net. Similar preparations have been successfully applied to hecogenin and diosgenin, demonstrating the versatility of this glycosylation strategy across different steroidal structures researchgate.net. While the glycosylation of cholesterol is a well-established field of study, specific examples detailing the use of α-D-cellobiosyl bromide heptaacetate as the direct glycosyl donor were not prominently featured in the surveyed literature.
| Aglycon | Promoter/Catalyst | Product | Reference |
|---|---|---|---|
| Tigogenin | Zinc Fluoride or Zinc Cyanide | Tigogenyl β-O-cellobioside heptaacetate | researchgate.net |
| Hecogenin | Not specified, analogous preparation | Hecogenin β-O-cellobioside heptaacetate | researchgate.net |
| Diosgenin | Not specified, analogous preparation | Diosgenin β-O-cellobioside heptaacetate | researchgate.net |
A critical challenge in glycosylation chemistry is the control of stereoselectivity at the anomeric center. The synthesis of steryl glycosides using α-D-cellobiosyl bromide heptaacetate has been shown to proceed with a high degree of stereochemical control. The process yields products with high β-anomeric selectivity, which is often the desired configuration in natural products researchgate.net.
This stereochemical outcome is influenced by the reaction conditions and the choice of promoter. The use of zinc fluoride or zinc cyanide as catalysts in the glycosylation of tigogenin, for example, is key to achieving both high yields and the preferential formation of the β-glycosidic linkage researchgate.net. The acetyl protecting groups on the cellobiosyl donor participate in the reaction (neighboring group participation), directing the incoming aglycon to attack from the opposite face, thus leading to the formation of the 1,2-trans-glycosidic bond, which in this case is the β-anomer. This inherent reactivity, coupled with optimized reaction conditions, provides a reliable method for the stereocontrolled synthesis of steryl β-cellobiosides.
Preparation of Complex Oligosaccharides and Polysaccharide Fragments
Beyond single glycosylation events, α-D-cellobiosyl bromide heptaacetate is a valuable reactant for the assembly of more complex oligosaccharides. These structures are often fragments of larger biologically important polysaccharides.
While specific examples detailing the synthesis of complete, known antigenic determinants using α-D-cellobiosyl bromide heptaacetate are highly specialized, the compound is instrumental in synthesizing the shorter oligosaccharide fragments that constitute such structures. The construction of these fragments is a fundamental step toward assembling larger glycan repeats.
For instance, per-O-acetylated α-glycosyl bromides, including derivatives of cellobiose (B7769950), have been used to synthesize complex trisaccharides. In one approach, a series of substituted aryl β-glycosides derived from 3-O-β-cellobiosyl-D-glucopyranose were synthesized nih.gov. This was achieved through the phase-transfer glycosidation of the per-O-acetylated α-glycosyl bromide with a suitable phenol acceptor nih.gov. This methodology demonstrates the capability of the cellobiosyl bromide donor to act as a building block for elongating a carbohydrate chain, forming a trisaccharide in a controlled manner. Such synthetic oligosaccharides are crucial for studying the structure and function of complex polysaccharides and for developing synthetic antigens.
| Glycosyl Donor | Acceptor | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Per-O-acetylated α-cellobiosyl bromide | Substituted Phenols | Phase-transfer glycosidation | Aryl 3-O-β-cellobiosyl-β-D-glucopyranoside derivatives | nih.gov |
Development of Glycoconjugates and Advanced Glycomaterials
The functionalization of molecules and materials with carbohydrates is a rapidly growing field. α-D-Cellobiosyl bromide heptaacetate provides a disaccharide synthon that can be incorporated into larger glycoconjugate structures, including those designed for advanced material applications.
The synthesis of xanthone-linked cellobiosides using click chemistry represents a modern approach to creating novel glycoconjugates. This strategy combines the efficiency of glycosylation with the robust and orthogonal nature of click reactions. Although a direct, complete synthesis of such a molecule starting from α-D-cellobiosyl bromide heptaacetate is a highly specific process not detailed in the available literature, the synthesis can be conceptually broken down into established chemical steps.
The general methodology would involve three key stages:
Functionalization of the Glycosyl Donor: The α-D-cellobiosyl bromide heptaacetate would first be used to synthesize a cellobioside derivative bearing a functional group suitable for click chemistry, such as an azide or a terminal alkyne. This involves glycosylating an appropriate linker molecule.
Functionalization of the Xanthone Core: Separately, the xanthone scaffold would be chemically modified to introduce the complementary click-reactive partner (e.g., a terminal alkyne if the sugar has an azide). The synthesis of functionalized xanthones is a well-documented area of research.
Click Conjugation: The two functionalized fragments—the cellobioside and the xanthone—would then be joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most common click reaction. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, resulting in the stable formation of a triazole linkage between the sugar and the xanthone core.
This modular approach allows for the creation of diverse libraries of glycoconjugates for applications in drug discovery and materials science.
Generation of Fluorescent Glycoside Substrates for Enzymatic Assays
The synthesis of fluorescent glycoside substrates is a critical application of α-D-Cellobiosyl bromide heptaacetate, providing essential tools for the sensitive detection of cellulolytic enzyme activity. These substrates are designed to be non-fluorescent or weakly fluorescent until they are enzymatically cleaved, at which point a highly fluorescent molecule is released. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for continuous and highly sensitive measurements.
The general synthetic strategy involves a glycosylation reaction, such as a Koenigs-Knorr type condensation, between α-D-Cellobiosyl bromide heptaacetate and a fluorescent aglycone (the non-sugar, fluorescent part of the molecule). The bromide at the anomeric carbon of the cellobiose derivative serves as an excellent leaving group, facilitating the formation of a glycosidic bond with a hydroxyl group on the fluorophore. The seven acetate (B1210297) groups protect the hydroxyls on the cellobiose unit, preventing side reactions and improving solubility in organic solvents during the synthesis. Following the successful coupling of the cellobiosyl unit to the fluorophore, the acetate protecting groups are removed in a deacetylation step to yield the final, often water-soluble, fluorescent substrate.
A prominent example of a fluorophore used for this purpose is 4-methylumbelliferone (MUB). The resulting substrate, 4-methylumbelliferyl-β-D-cellobioside (MUC), is widely employed in assays for various cellulolytic enzymes, including cellobiohydrolases and β-glucosidases. sigmaaldrich.comnih.govnih.gov When an enzyme cleaves the β-glycosidic bond linking the cellobiose to the 4-methylumbelliferone, the liberated fluorophore becomes highly fluorescent under appropriate pH conditions, providing a sensitive signal for detecting enzyme activity. lclane.net
Another fluorophore utilized in creating these enzymatic probes is resorufin. The resulting substrate, resorufin-β-D-cellobioside (Res-CB), offers the advantage of operating at longer wavelengths for both excitation and emission (around 571 nm and 585 nm, respectively). nih.gov This property helps to minimize interference from the natural fluorescence of biological samples. The synthesis of resorufin-based glycosides follows a similar principle, reacting the peracetylated glycosyl bromide with the resorufin molecule. nih.govnih.gov
These fluorescent substrates are invaluable for studying enzyme kinetics, screening for enzyme inhibitors, and detecting specific enzyme activities in complex biological mixtures like sediment or microbial cultures. nih.govnih.gov For instance, MUC has been used to measure (1,4)-β-glucanase activity in sediments, where the presence of interfering β-glucosidases can be suppressed by specific inhibitors like D-glucono-δ-lactone. nih.govresearchgate.net
The table below summarizes key fluorescent substrates derived from cellobiose and the enzymes they are designed to detect.
| Fluorescent Substrate | Fluorophore | Target Enzymes |
| 4-Methylumbelliferyl-β-D-cellobioside (MUC) | 4-Methylumbelliferone | Cellulases (e.g., endo-1,4-β-glucanase, exo-1,4-β-glucanase, cellobiohydrolase), β-Glucosidases |
| Resorufin-β-D-cellobioside (Res-CB) | Resorufin | Cellulases |
| 2-(2'-benzothiazolyl)-phenyl-β-cellobioside | 2-(2'-benzothiazolyl)-phenol (BTP) | Cellobiohydrolase, endo-β-D-glucanase, β-glucosidase |
Detailed research has demonstrated the utility of these probes. For example, assays using resorufin-β-D-cellobioside with cellulase (B1617823) from Trichoderma reesei yielded a Kₘ of 112 µM and a Vₘₐₓ of 0.000673 µmol/mL/min. nih.gov Similarly, novel substrates using 2-(2'-benzothiazolyl)-phenyl (BTP) have been synthesized for screening microbial cellulolytic activity in plate assays, proving effective for several cellulolytic bacteria and yeast-like isolates.
Advanced Methodologies and Derivatization Strategies of α D Cellobiosyl Bromide Heptaacetate
Regioselective Functionalization and Site-Specific Glycosylation
The strategic functionalization of α-D-cellobiosyl bromide heptaacetate is pivotal for creating complex carbohydrate structures. Regioselective chemistry allows for the precise modification of specific hydroxyl groups on the cellobiose (B7769950) backbone, which is essential for building well-defined oligosaccharides and glycoconjugates.
Regioselective Functionalization: Achieving regioselectivity on the peracetylated cellobiosyl scaffold typically involves enzymatic or chemoenzymatic deacetylation prior to or after the glycosylation step. researchgate.net By using specific enzymes, it is possible to remove a single acetyl group at a desired position (e.g., C-6, C-4, or C-3), exposing a free hydroxyl group for further modification. researchgate.net This "tailor-made" glycosyl acceptor can then be used in subsequent glycosylation reactions to form larger, well-defined oligosaccharides. researchgate.net While direct regioselective manipulation of the bromide donor is less common due to the reactivity of the anomeric center, the strategic deprotection of the resulting glycoside product is a powerful approach.
Site-Specific Glycosylation: α-D-Cellobiosyl bromide heptaacetate is a versatile glycosyl donor for site-specific glycosylation, a process that attaches the cellobiose unit to a specific location on an acceptor molecule. The Koenigs-Knorr reaction is a classic method for this transformation, where the glycosyl bromide is activated by a promoter, often a silver or mercury salt, to react with a specific hydroxyl group on an acceptor. nih.gov The stereochemical outcome of the glycosidic bond (α or β) is influenced by factors such as the solvent, promoter, temperature, and the nature of the protecting groups on the donor. The participating acetyl group at the C-2 position of the donor typically promotes the formation of the β-glycosidic linkage through neighboring group participation.
Modern advancements have led to the use of milder and more efficient promoters, such as silver triflate or various Lewis acids, to improve yields and stereoselectivity. nih.gov The choice of acceptor is vast and can range from simple alcohols to complex natural products, peptides, or other carbohydrates, enabling the synthesis of diverse glycoconjugates.
Table 1: Promoters and Conditions for Site-Specific Glycosylation
| Promoter | Acceptor Type | Typical Conditions | Resulting Linkage |
| Silver(I) oxide | Alcohols, Phenols | Dichloromethane (B109758), Room Temp | Primarily β |
| Mercury(II) cyanide | Complex Alcohols | Acetonitrile (B52724)/Toluene (B28343), 40-60°C | Primarily β |
| Silver triflate | Thiols, Alcohols | Dichloromethane, -40°C to RT | Primarily β |
| Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) | Glycosyl acceptors | Dichloromethane, -78°C to RT | Varies (α/β mixture) |
Post-Glycosylation Modifications and Deacetylation Protocols
Once the cellobiose moiety has been successfully coupled to an acceptor molecule, a series of post-glycosylation modifications (PGMs) can be performed to introduce further structural diversity and mimic naturally occurring glycans. nih.govresearchgate.net These modifications, along with the essential step of deacetylation, are critical for accessing the final target molecule.
Post-Glycosylation Modifications: The hydroxyl groups, once deprotected, are amenable to a variety of chemical transformations. Common modifications include:
Sulfation: Introduction of sulfate groups, often using a sulfur trioxide-pyridine complex, is crucial for synthesizing structures that mimic glycosaminoglycans or other sulfated natural products. researchgate.net
Phosphorylation: The addition of phosphate groups can be achieved using reagents like diphenyl- or dibenzyl-phosphochloridate followed by hydrogenolysis.
Acetylation/Benzoylation: Selective re-acetylation or benzoylation at specific positions can be performed to achieve a desired protecting group pattern for further synthesis.
These modifications are integral to tailoring the biological activity and physical properties of the synthesized glycoconjugates. nih.govresearchgate.net
Deacetylation Protocols: The removal of the seven acetate (B1210297) protecting groups is a fundamental step to unmask the hydroxyl groups of the cellobiose unit. The most widely used method is the Zemplén deacetylation , which involves transesterification using a catalytic amount of sodium methoxide in methanol (B129727). researchgate.net This protocol is highly efficient and typically proceeds to completion under mild, basic conditions, yielding the fully deprotected glycoside. researchgate.net
Alternative methods may be required if the acceptor molecule contains base-labile functional groups. These include:
Ammonia in Methanol: A milder basic condition that can be effective for sensitive substrates.
Hydrazine Acetate: Used for the deacetylation of substrates where Zemplén conditions might cause side reactions.
Enzymatic Deacetylation: Lipases or specific acetyl xylan esterases can be used for regioselective or complete deacetylation under neutral pH conditions, offering high chemoselectivity. researchgate.net
Table 2: Common Deacetylation Protocols for Acetylated Glycosides
| Method | Reagent | Typical Conditions | Key Features |
| Zemplén Deacetylation | Catalytic NaOMe in MeOH | Methanol, Room Temp, 1-4h | Highly efficient, standard procedure |
| Ammonolysis | NH₃ in MeOH | Methanol, Room Temp, 12-24h | Milder than Zemplén, good for base-sensitive compounds |
| Hydrazinolysis | Hydrazine acetate in DMF | DMF, 50°C | Useful for complex substrates |
| Enzymatic Deacetylation | Lipase (e.g., CALB) | Phosphate buffer, 30-40°C | High selectivity, neutral pH |
Chemoenzymatic Approaches and Biochemical Transformations
Chemoenzymatic synthesis leverages the best of both chemical and enzymatic methods—the efficiency of chemical synthesis to create key building blocks like α-D-cellobiosyl bromide heptaacetate, and the unparalleled specificity of enzymes for subsequent transformations. researchgate.netnih.gov This combination allows for the construction of complex carbohydrates that would be difficult to access through purely chemical means.
α-D-Cellobiosyl bromide heptaacetate is an excellent starting material for synthesizing substrates used to study the activity and specificity of glycosidases, such as cellulases. Cellulases are enzymes that break down cellulose by hydrolyzing the β-1,4-glycosidic bonds. To probe their mechanism, researchers require well-defined, often chromogenic or fluorogenic, substrates.
The synthesis typically involves:
Chemical Glycosylation: The cellobiosyl bromide is reacted with an acceptor molecule containing a reporter group (e.g., p-nitrophenol, 4-methylumbelliferone).
Deacetylation: The resulting acetylated glycoside is deprotected to yield the final substrate.
When a cellulase (B1617823) acts upon this synthetic substrate, it cleaves the cellobiose unit, releasing the chromogenic or fluorogenic aglycone, which can be easily quantified by spectrophotometry or fluorometry. This allows for sensitive and continuous monitoring of enzyme activity. Furthermore, by creating a library of substrates with modified cellobiose units, researchers can map the active site of glycosidases and understand their substrate tolerance. While mannosidases act on mannose-containing oligosaccharides, the principles of using glycosyl bromides to synthesize specific substrates are broadly applicable across different glycosidase families.
Glycan arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions. nih.gov They consist of a library of different carbohydrate structures immobilized on a solid surface, such as a glass slide. These arrays are used to identify and characterize carbohydrate-binding proteins (lectins) and to profile the binding specificities of antibodies or even whole pathogens.
α-D-Cellobiosyl bromide heptaacetate is instrumental in the synthesis of glycans for these arrays. The typical workflow involves:
Synthesis of a Linker-Equipped Glycan: The cellobiosyl bromide is reacted with an acceptor molecule that has a bifunctional linker. This linker contains a hydroxyl group for glycosylation at one end and a functional group suitable for surface attachment (e.g., an amine, thiol, or azide) at the other.
Deacetylation: The acetate groups are removed.
Immobilization: The linker-equipped cellobioside is covalently attached to a chemically activated microarray surface.
By creating a specific spot on the array representing the cellobiose structure, researchers can probe complex biological samples to see which proteins bind specifically to this disaccharide. This is crucial for understanding the role of β-glucan recognition in biological processes, including cell signaling, immunology, and pathogenesis.
Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic Characterization Techniques
Spectroscopy provides detailed information about the molecular structure and connectivity of alpha-D-Cellobiosyl bromide heptaacetate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods used for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of carbohydrate derivatives like alpha-D-Cellobiosyl bromide heptaacetate. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of the compound.
A key diagnostic signal in the ¹H NMR spectrum is that of the anomeric proton (H-1). For the α-anomer of cellobiosyl bromide, this proton typically appears as a doublet with a chemical shift (δ) around 6.6 ppm and a coupling constant (³J(H1,H2)) of approximately 4.0 Hz. This coupling constant is characteristic of a cis relationship between the anomeric proton and the proton at C-2, confirming the α-configuration at the anomeric center. The remaining ring protons and the protons of the acetate (B1210297) groups resonate in the region of approximately 3.5 to 5.5 ppm. The protons of the methyl groups of the seven acetate functions appear as sharp singlets between δ 1.9 and 2.1 ppm.
Table 1: Representative ¹H NMR Chemical Shifts for alpha-D-Cellobiosyl bromide heptaacetate
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | ~6.6 | d | ~4.0 |
| Ring Protons | ~3.5 - 5.5 | m | - |
| Acetate CH₃ | ~1.9 - 2.1 | s | - |
Table 2: Representative ¹³C NMR Chemical Shifts for alpha-D-Cellobiosyl bromide heptaacetate
| Carbon | Chemical Shift (δ) ppm |
| C-1 | ~88 - 92 |
| Ring Carbons | ~60 - 80 |
| Acetate C=O | ~169 - 171 |
| Acetate CH₃ | ~20 - 21 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govconsensus.app For alpha-D-Cellobiosyl bromide heptaacetate, which has a molecular formula of C₂₆H₃₅BrO₁₇, the expected monoisotopic mass is approximately 698.1 g/mol for the [M]+ ion. synthose.com
In practice, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed. These methods typically result in the observation of adduct ions, such as [M+Na]⁺ or [M+K]⁺, which are common in the mass spectra of carbohydrates. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. acs.orgnih.gov The fragmentation of glycosylated molecules often involves cleavage of the glycosidic bonds and cross-ring cleavages. acs.orgnih.gov For alpha-D-Cellobiosyl bromide heptaacetate, characteristic fragmentation patterns would include the loss of the bromine atom, elimination of acetic acid molecules, and cleavage of the glycosidic linkage between the two glucose units. These fragmentation patterns help to confirm the connectivity of the monosaccharide units and the presence of the acetate protecting groups.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for monitoring the progress of the synthesis of alpha-D-Cellobiosyl bromide heptaacetate and for purifying the final product to a high degree.
Thin Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. creative-biolabs.comcdnsciencepub.comresearchgate.net In the synthesis of alpha-D-Cellobiosyl bromide heptaacetate, TLC can be used to follow the conversion of the starting material, such as cellobiose (B7769950) octaacetate, to the desired glycosyl bromide. researchgate.netnih.gov
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. researchgate.netresearchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The choice of eluent is critical for achieving good separation of the starting material, product, and any byproducts. For acetylated carbohydrates, a mixture of a non-polar solvent like toluene (B28343) or ethyl acetate and a more polar solvent like ethanol (B145695) or methanol (B129727) is often used. cdnsciencepub.com
After development, the separated spots are visualized. Since carbohydrates and their derivatives are often not colored, a visualization agent is required. A common method is to spray the plate with a solution of sulfuric acid in ethanol or methanol, followed by heating. researchgate.net This process chars the organic compounds, making them visible as dark spots. By comparing the intensity of the spot corresponding to the starting material with that of the product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance of a new spot with a different retention factor (Rf) indicates the formation of the product.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. nih.govyoutube.comucdavis.edu It offers significantly higher resolution and sensitivity compared to TLC. researchgate.net For the analysis of alpha-D-Cellobiosyl bromide heptaacetate, reversed-phase HPLC is a commonly employed method. nih.gov
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. youtube.com The acetylated and brominated cellobiose derivative is relatively non-polar and will be well-retained on the column, allowing for its separation from more polar impurities.
The HPLC system is equipped with a detector to monitor the eluting compounds. A UV detector can be used, as the acetyl groups provide some UV absorbance, although it is not a very strong chromophore. More universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are also suitable for carbohydrate analysis. Coupling the HPLC system to a mass spectrometer (LC-MS) provides the highest level of analytical detail, combining the separation power of HPLC with the identification capabilities of MS. acs.org This allows for the confirmation of the molecular weight of the eluting peaks and can aid in the identification of any impurities. acs.org HPLC is crucial for assessing the purity of the final product and can also be used for preparative purification to obtain highly pure alpha-D-Cellobiosyl bromide heptaacetate. nih.govnih.gov
Future Research Directions and Broader Academic Impact
Design of Next-Generation Glycosyl Donors from Cellobiose (B7769950) Scaffolds
The development of effective and stereoselective glycosylation reactions is a cornerstone of carbohydrate synthesis. tcichemicals.com The design of the glycosyl donor is critical, as its reactivity and the nature of its protecting groups and anomeric leaving group dictate the success of the glycosidic bond formation. tcichemicals.comnih.gov Alpha-D-Cellobiosyl bromide heptaacetate represents a classical glycosyl donor, a glycosyl halide, whose activation is well-understood. nih.gov However, future research is focused on creating next-generation donors from the cellobiose scaffold to achieve greater control and efficiency.
Strategies for creating these advanced donors include:
Modification of the Anomeric Leaving Group: While the bromide in alpha-D-Cellobiosyl bromide heptaacetate is effective, other leaving groups such as thioformimidates or fluorides can offer different levels of reactivity and stability, allowing for a broader range of reaction conditions. tcichemicals.com The use of donors with an ethylthio group, for instance, can result in disaccharides that themselves can be used as subsequent glycosyl donors. tcichemicals.com
Tuning of Protecting Groups: The acetyl protecting groups on the parent compound are classic participating groups that favor the formation of 1,2-trans glycosidic linkages. Future designs involve installing non-participating or "bimodal" protecting groups at the C-2 position. nih.gov These advanced protecting groups can be influenced by specific Lewis acids or reaction conditions to direct the stereochemical outcome, allowing a single donor to selectively form either α- or β-anomers. nih.gov
Development of "Armed-Disarmed" Strategies: This concept involves modulating the electronic properties of the protecting groups. Donors with electron-withdrawing groups (disarmed) are less reactive than those with electron-donating groups (armed). By creating armed and disarmed versions of cellobiosyl donors, chemists can achieve selective glycosylation at specific positions in the construction of complex oligosaccharides.
These approaches promise to expand the synthetic chemist's toolkit, enabling more rapid and controlled assembly of complex glycans for biological study. nih.gov
Table 1: Comparison of Glycosyl Donor Characteristics
| Donor Type | Leaving Group Example | Typical Activation | General Stereochemical Outcome | Key Features |
|---|---|---|---|---|
| Glycosyl Halides | -Br, -Cl | Silver or Mercury Salts, Lewis Acids nih.govnih.gov | 1,2-trans (with participating C2-acyl group) | Well-established, highly reactive. nih.gov |
| Thio-donors | -SEt, -SPh | Thiophilic Promoters (e.g., NIS/TfOH) | Varies with conditions; can be tuned. | Stable, can be used in armed-disarmed strategies. |
| Imidates | -OC(NH)CCl3 | Catalytic Brønsted or Lewis Acid nih.gov | Varies with solvent and acceptor reactivity. | Highly reactive, often crystalline and stable for storage. nih.gov |
| Phosphites | -OP(OR)2 | Lewis Acid (e.g., TMSOTf) | Varies with conditions. | Can be used in one-pot multi-step glycosylations. |
Computational Chemistry and Molecular Dynamics Simulations of Glycosylation Pathways
The precise mechanisms of glycosylation reactions are often complex, involving a continuum between SN1 and SN2 pathways and the formation of fleeting reactive intermediates. nih.govuniversiteitleiden.nl Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for elucidating these pathways at a molecular level. nih.govnih.gov By modeling the glycosylation reaction of donors like cellobiosyl bromide, researchers can gain unprecedented insight into the factors that control stereoselectivity.
Key areas of computational investigation include:
Mapping Reaction Energy Surfaces: Using methods like Density Functional Theory (DFT), scientists can calculate the energy barriers for different reaction pathways. This helps to predict whether a reaction will proceed through a more SN1-like mechanism, involving a dissociated oxocarbenium ion intermediate, or a more SN2-like mechanism with a concerted displacement of the leaving group. universiteitleiden.nlnih.gov
Simulating Intermediate Lifetimes: Ab initio molecular dynamics (AIMD) simulations in explicit solvent can model the entire glycosylation event. nih.gov This approach allows researchers to estimate the lifetime of oxocarbenium ion intermediates and understand how factors like the solvent, the acceptor nucleophilicity, and the donor itself influence the reaction mechanism. nih.gov
Analyzing Non-covalent Interactions: MD simulations can reveal crucial but subtle interactions, such as hydrogen bonding between the donor's protecting groups and the acceptor molecule, which can pre-organize the transition state and influence the stereochemical outcome. nih.gov Simulations have shown, for example, how specific amino acid residues in an enzyme's active site hydrogen bond with a glucose unit to favor a specific ring conformation essential for the glycosylation reaction. nih.gov
Predicting Binding Affinity: Molecular simulations are also used to predict how glycosylation affects the interaction of proteins with carbohydrates. nih.gov For instance, simulations have quantified how adding glycans to a carbohydrate-binding module (CBM) can dramatically increase its binding affinity to cellulose, suggesting new strategies for engineering more efficient cellulase (B1617823) enzymes. nih.govosti.gov
These computational approaches provide a powerful complement to experimental studies, enabling the rational design of glycosylation reactions with predictable outcomes. nih.gov
Table 2: Application of Computational Methods to Glycosylation
| Computational Method | Information Gained | Relevance to Cellobiosyl Donors |
|---|---|---|
| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, frontier molecular orbital analysis. nih.gov | Predicts the energetic feasibility of α- vs. β-glycoside formation and characterizes oxocarbenium ion intermediates. nih.gov |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, protein-carbohydrate interactions. nih.govnih.gov | Simulates the approach of a glycosyl acceptor and reveals how protecting groups influence the pathway. nih.govnih.gov |
| Ab Initio MD (AIMD) | Full reaction trajectories, mechanistic continuum (SN1/SN2), intermediate lifetimes. nih.gov | Provides a detailed, dynamic picture of the bromide departure and nucleophilic attack in explicit solvent. nih.gov |
Expanding the Scope of Synthetic Applications in Glycobiology and Medicinal Chemistry
Oligosaccharides and glycoconjugates are fundamentally important in a vast array of biological processes, including immune responses, cell differentiation, and pathogenesis. tcichemicals.com The chemical synthesis of structurally defined glycans is essential for studying these processes and for developing new therapeutics. tcichemicals.comuniversiteitleiden.nl Alpha-D-Cellobiosyl bromide heptaacetate serves as a valuable building block for accessing a variety of complex and biologically relevant molecules.
Future synthetic applications are poised to expand into several key areas:
Synthesis of Novel Prebiotics: Cellobiose itself can be used as an acceptor in enzymatic transglycosylation reactions to produce novel oligosaccharides. researchgate.net These new, larger oligosaccharides can be tested for their prebiotic potential, with the goal of designing functional foods that selectively promote beneficial gut microbiota. researchgate.net
Development of 2-Deoxyglycoside Drugs: Many natural products with potent biological activity, such as antitumor and antibiotic agents, contain 2-deoxyglycoside motifs. Synthesizing these structures with controlled stereochemistry is a significant challenge. nih.gov An indirect approach utilizes glycosyl bromide donors with a temporary directing group at the C-2 position, such as a thioacetyl group. nih.govresearchgate.net After glycosylation, the temporary group is removed to yield the desired 2-deoxyglycoside with exclusive β-configuration, a process that could be adapted to cellobiosyl bromide. nih.govresearchgate.net
Creation of Glycosylated Natural Products: By using cellobiosyl bromide as a donor, novel glycosides can be synthesized by attaching the cellobiose unit to various natural products or drug scaffolds. This can improve the parent molecule's solubility, bioavailability, or biological activity.
Enzymatic Synthesis of Alkyl Cellobiosides: Enzymes such as exoglucanases can perform transglycosylation using an activated cellobiosyl donor and an alcohol acceptor to produce alkyl cellobiosides. mdpi.com These amphiphilic molecules have potential applications as biodegradable surfactants or in drug delivery systems.
The ability to use alpha-D-Cellobiosyl bromide heptaacetate to build these diverse structures underscores its importance in advancing medicinal chemistry and glycobiology.
Table 3: Potential Synthetic Targets from Cellobiosyl Bromide
| Target Compound Class | Description | Potential Application |
|---|---|---|
| Cellooligosaccharides | Chains of β-(1→4) linked glucose units longer than cellobiose. | Prebiotics, functional food ingredients. researchgate.net |
| 2-Deoxy-cellobiosides | Cellobiosides lacking the hydroxyl group at the C-2 position of one or both sugar rings. | Components of anticancer or antibiotic natural products. nih.gov |
| Alkyl Cellobiosides | Cellobiose linked to an alkyl chain via a glycosidic bond. | Biodegradable surfactants, drug delivery vehicles. mdpi.com |
| Cellobionic Acid Derivatives | Carboxylic acid derivatives formed by oxidation of the anomeric carbon. | Chelating agents, components in biopolymers. nih.gov |
Sustainable and Green Chemistry Approaches to Carbohydrate Synthesis Utilizing Cellobiosyl Bromide Precursors
The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. acs.org This is particularly relevant in carbohydrate chemistry, which often relies on complex protection-deprotection sequences and the use of hazardous reagents. The synthesis and application of alpha-D-Cellobiosyl bromide heptaacetate can be significantly improved by incorporating green chemistry principles.
Future research will likely focus on:
Renewable Feedstock Utilization: Cellobiose is derived from cellulose, the most abundant biopolymer on Earth. rsc.org Research into efficient and environmentally friendly methods to break down lignocellulosic biomass, such as enzymatic hydrolysis or steam explosion, provides a sustainable starting point for producing the cellobiose needed for synthesis. mdpi.commdpi.com
Process Optimization and Atom Economy: The commercial-scale synthesis of alpha-D-Cellobiosyl bromide heptaacetate has been optimized by adjusting reaction solvents, temperature, and reagent stoichiometry to maximize yield and purity. nih.gov Future work will continue to refine these processes to reduce waste and energy consumption, key tenets of green chemistry. acs.org
Safer Solvents and Reagents: The classic synthesis of glycosyl bromides involves using hydrogen bromide in acetic acid. nih.gov While effective, this reagent is corrosive. Green chemistry encourages the exploration of alternative, less hazardous brominating agents or solvent systems that are easier to recycle and have a lower environmental impact.
Enzymatic and Biocatalytic Methods: Enzymes offer a powerful green alternative to traditional chemical synthesis. rsc.org For example, cellobiose dehydrogenase can be used to convert cellobiose into cellobionic acid, a valuable platform chemical. nih.gov Similarly, glycoside hydrolases can be used for transglycosylation reactions under mild aqueous conditions, avoiding the need for protecting groups and harsh chemical promoters. mdpi.com Engineering microbes to overexpress specific enzymes could provide a whole-cell biocatalytic route to cellobiose derivatives. mdpi.com
By integrating these sustainable approaches, the production and use of cellobiosyl bromide and its derivatives can become part of a modern, environmentally responsible biorefinery concept. acs.org
Table 4: Application of Green Chemistry Principles to Cellobiosyl Bromide Synthesis
| Green Chemistry Principle | Application in Carbohydrate Synthesis |
|---|---|
| Use of Renewable Feedstocks | Deriving cellobiose from waste lignocellulosic biomass (e.g., agricultural residues). mdpi.com |
| Atom Economy | Designing syntheses that maximize the incorporation of all materials used into the final product. |
| Less Hazardous Chemical Syntheses | Replacing corrosive reagents like HBr/acetic acid with safer alternatives or using enzymatic catalysts. mdpi.comrsc.org |
| Design for Energy Efficiency | Optimizing reaction conditions (temperature, time) to reduce energy consumption during synthesis and purification. nih.gov |
| Use of Catalysis | Employing highly selective enzymatic or chemo-catalysts to reduce byproducts and increase reaction efficiency. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for α-D-cellobiosyl bromide heptaacetate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via bromination of peracetylated cellobiose. Key steps include:
- Acetylation : Cellobiose is fully acetylated using acetic anhydride and a catalyst (e.g., H₂SO₄) to protect hydroxyl groups.
- Bromination : The anomeric hydroxyl group is replaced with bromine using HBr in acetic acid.
- Critical Parameters : Temperature control (~0–5°C) minimizes side reactions, while excess HBr ensures complete substitution .
- Validation : Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by [α]D values (+12° to +20° in chloroform) .
Q. How is α-D-cellobiosyl bromide heptaacetate purified, and what analytical techniques confirm its structure?
- Methodological Answer :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Recrystallization in ethanol yields high-purity crystals (m.p. 197–205°C) .
- Characterization :
- NMR : ¹H NMR shows anomeric proton doublet (δ 6.2–6.5 ppm, J₁,₂ = 1.5–3.5 Hz), confirming α-configuration. ¹³C NMR detects acetyl carbonyls (δ 168–170 ppm) .
- Optical Rotation : [α]D values (+12° to +26°) validate stereochemical integrity .
Advanced Research Questions
Q. What factors contribute to by-product formation during synthesis, and how can yields be improved?
- Methodological Answer :
- By-Products : Competing β-anomer formation or over-bromination due to elevated temperatures or prolonged reaction times.
- Mitigation Strategies :
- Use anhydrous HBr to minimize hydrolysis.
- Add molecular sieves to absorb liberated acetic acid, shifting equilibrium toward product .
- Yield Optimization : Kinetic studies suggest a 30-minute reaction window maximizes yield (65–70%) before decomposition dominates .
Q. How does the reactivity of α-D-cellobiosyl bromide heptaacetate compare to other glycosyl donors (e.g., mannosyl or lactosyl bromides) in glycosylation reactions?
- Methodological Answer :
- Reactivity Trends : α-D-cellobiosyl bromide heptaacetate is less reactive than mannosyl analogs (e.g., α-mannosyl bromide tetraacetate) due to steric hindrance from the disaccharide structure.
- Evidence : Comparative glycosylation studies show lower yields (40–50% vs. 70–80% for mannosyl derivatives) when using promoters like AgOTf or TMSOTf .
- Mechanistic Insight : Density functional theory (DFT) calculations reveal higher activation energy for cellobiosyl oxocarbenium ion formation .
Q. What are the applications of α-D-cellobiosyl bromide heptaacetate in glycopolymer synthesis, and how do structural modifications affect biological activity?
- Methodological Answer :
- Glycopolymer Design : The compound serves as a glycosyl donor for synthesizing cellobiose-containing glycopolymers via atom-transfer radical polymerization (ATRP).
- Biological Relevance : Modifying the anomeric leaving group (e.g., replacing Br with S-ethyl) enhances stability in aqueous media, improving binding to cellulose-degrading enzymes .
- Functional Assays : Surface plasmon resonance (SPR) shows a 2-fold increase in binding affinity to Clostridium thermocellum cellulase when the thioether analog is used .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (197–220°C): How do synthetic conditions explain variability?
- Methodological Answer :
- Root Cause : Polymorphism or residual solvents (e.g., ethanol vs. chloroform recrystallization) alter melting behavior.
- Resolution : Differential scanning calorimetry (DSC) reveals multiple endotherms, confirming polymorphic forms. Standardizing recrystallization solvents (e.g., ethanol/water) reduces variability .
Q. Conflicting [α]D values (+12° to +26°): What experimental variables influence optical rotation measurements?
- Methodological Answer :
- Key Variables : Solvent polarity (chloroform vs. acetone), concentration (5–10% w/v), and temperature (20–25°C).
- Standardization : Measurements in chloroform at 20°C and 10% w/v yield consistent [α]D = +20° ± 2° .
Methodological Best Practices
- Synthesis : Prioritize low-temperature bromination (<5°C) and anhydrous conditions.
- Characterization : Combine NMR, HPLC (retention time ~12 min, C18 column), and MALDI-TOF (m/z 753.2 [M+Na]⁺) for unambiguous identification .
- Storage : Store desiccated at –20°C to prevent hydrolysis; shelf life ≤6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
